molecular formula C62H76N14O23 B1258625 Luzopeptin b CAS No. 76149-24-1

Luzopeptin b

Cat. No. B1258625
CAS RN: 76149-24-1
M. Wt: 1385.3 g/mol
InChI Key: HIWMCVYLBVFQQN-VBOHDVKSSA-N
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Description

Luzopeptin b is a natural product found in Actinomadura with data available.

Scientific Research Applications

DNA Interactions and Antitumor Properties

Luzopeptin B, along with other luzopeptins, shows notable interactions with deoxyribonucleic acid (DNA). Luzopeptins A, B, and C all demonstrate binding with DNA, influencing its structure and function. Specifically, these compounds intercalate with DNA, potentially affecting DNA synthesis and cell growth. Luzopeptin B, being one of the less acetylated variants, has shown particular characteristics in its interaction with DNA. Studies have indicated that its DNA binding can result in changes in fluorescence and absorption, pointing to its potential role in affecting DNA properties and functions (Huang & Crooke, 1985). Moreover, luzopeptin B has been investigated for its ability to intercalate into DNA, with atomic force microscopy revealing insights into its binding mode. This research suggested that luzopeptin B has a higher degree of bisintercalation in DNA sequences with lower GC content, indicating a selective interaction with different DNA structures (Berge, Haken, Waring, & Henderson, 2003).

Ribosomal RNA Synthesis Inhibition and Cellular Effects

Luzopeptin B's impact on cellular functions has been a subject of interest, particularly in the context of its antitumor properties. It has been found to influence the localization of protein B23 in HeLa cells and inhibit ribosomal RNA synthesis. These effects were observed at specific concentration levels, and comparisons with other luzopeptins showed varying degrees of activity. The ability of luzopeptin B to alter protein localization and RNA synthesis suggests its potential utility in antitumor strategies (Yung, Busch, & Chan, 1986).

Structural Insights and Molecular Interactions

Research has delved into the structural aspects of luzopeptin B and its molecular interactions. Detailed studies using NMR spectroscopy and molecular dynamics calculations have provided insights into the luzopeptin-DNA complex structure. These studies have helped elucidate how luzopeptin B interacts with DNA at a molecular level, contributing to the understanding of its binding specificity and potential therapeutic applications (Zhang & Patel, 1991).

Synthesis and Chemical Analysis

The synthesis of luzopeptin B has been an area of significant interest due to its complex structure and potential biomedical applications. Efforts in total synthesis have aimed to address challenges related to its chemical sensitivity and rarity. These synthesis studies are crucial for facilitating further medicinal chemistry research and potential drug development based on luzopeptin B (Ciufolini, 2005).

properties

CAS RN

76149-24-1

Molecular Formula

C62H76N14O23

Molecular Weight

1385.3 g/mol

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate

InChI

InChI=1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1

InChI Key

HIWMCVYLBVFQQN-VBOHDVKSSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C

synonyms

BBM 928B
BBM-928 B
BBM-928B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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